1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group, a furan-2-ylmethyl group, and a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through alkylation reactions using furan-2-ylmethyl halides.
Final Assembly: The final compound is obtained by coupling the intermediate products through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazoline derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, pyrazoline derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The fluoroethyl group enhances its binding affinity and selectivity, while the furan-2-ylmethyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile
- 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile
- 1-(2-fluoroethyl)-1H-pyrazole-5-carbonitrile
Uniqueness
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H14FN3O |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3O/c1-9-7-14-15(5-4-12)11(9)13-8-10-3-2-6-16-10/h2-3,6-7,13H,4-5,8H2,1H3 |
InChI Key |
XDNYOCQXSDWMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CO2 |
Origin of Product |
United States |
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